molecular formula C14H16ClNO3 B1305969 Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate CAS No. 216502-94-2

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate

Cat. No.: B1305969
CAS No.: 216502-94-2
M. Wt: 281.73 g/mol
InChI Key: WVIBCUKTQAQPKH-UHFFFAOYSA-N
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Description

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . This compound is characterized by the presence of a benzyl group, a piperidine ring, and a chlorocarbonyl functional group. It is used in various chemical syntheses and has applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, forming carbamates or esters.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Hydrolysis: In the presence of water or aqueous base, the chlorocarbonyl group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products:

    Substitution: Formation of benzyl carbamates or esters.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Hydrolysis: Formation of benzyl 3-piperidinecarboxylate and hydrochloric acid.

Scientific Research Applications

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of piperidine-based compounds.

    Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl group is highly reactive, allowing for the introduction of different functional groups through substitution reactions. This reactivity is harnessed in the synthesis of bioactive compounds and pharmaceuticals.

Molecular Targets and Pathways: The compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, depending on the functional groups introduced during synthesis. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Benzyl 3-(hydroxycarbonyl)piperidine-1-carboxylate: Similar structure but with a hydroxy group instead of a chloro group.

    Benzyl 3-(aminocarbonyl)piperidine-1-carboxylate: Contains an amino group, leading to different reactivity and applications.

    Benzyl 3-(methoxycarbonyl)piperidine-1-carboxylate: Features a methoxy group, affecting its chemical properties and uses.

Uniqueness: Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is unique due to its chlorocarbonyl group, which provides distinct reactivity compared to its analogs

Properties

IUPAC Name

benzyl 3-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIBCUKTQAQPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380198
Record name Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216502-94-2
Record name Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice cooled methylene chloride solution of 1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid (512 mg, 1.95 mmol) under nitrogen was added oxalyl chloride (0.185 mL, 1.95 mmol) and a few drops N,N-dimethylformamide. The reaction flask was warmed slowly to room temperature and after 2 hours the solvent was removed in vacuo. Toluene was added and removed in vacuo (2×) to give the title compound.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (1.05 g, 4 mmol) in anhydrous dichloromethane (10 mL), thionyl chloride (0.573 g, 4.81 mmol) was added drop wise at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give benzyl-3-(chlorocarbonyl)piperidine-1-carboxylate.
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